molecular formula C8H11NO B8753983 2-(2-Methylpyridin-4-yl)ethanol

2-(2-Methylpyridin-4-yl)ethanol

Cat. No.: B8753983
M. Wt: 137.18 g/mol
InChI Key: BRHGIEPBWOHPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyridin-4-yl)ethanol (CAS 13959-37-0) is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is supplied as a high-purity chemical for research applications. This compound features a pyridine ring, a common structural motif in pharmaceuticals and agrochemicals, substituted with an ethanol group. The pyridine ring system is a privileged scaffold in drug discovery, often used to modulate the solubility, bioavailability, and binding affinity of target molecules . Compounds with similar pyridine-ethanol substructures have been investigated as key intermediates in the synthesis of more complex molecules, including imidazo[1,2-b]pyridazine derivatives, which are explored for their potential therapeutic effects . As a versatile building block, this compound can be utilized in organic synthesis, medicinal chemistry research, and as a precursor for the development of novel chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-7-6-8(3-5-10)2-4-9-7/h2,4,6,10H,3,5H2,1H3

InChI Key

BRHGIEPBWOHPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Chain Length Effects: The ethanol group in this compound increases hydrophilicity compared to methanol analogs, improving solubility in polar solvents .

Substituent Position : Compounds with substituents at the 4-position of pyridine (e.g., -CH₂OH) exhibit distinct electronic effects, influencing reactivity in nucleophilic substitutions or catalytic reactions .

Ring System Differences: Pyrimidine-based analogs (e.g., [2-(2-phenylethyl)pyrimidin-4-yl]methanol) show higher lipophilicity due to aromatic substituents, contrasting with pyridine derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound (2-Methylpyridin-4-yl)methanol [5-(Hydroxymethyl)-2-methylpyridin-4-yl]methanol
Molecular Formula C₈H₁₁NO C₇H₉NO C₈H₁₁NO₂
Molecular Weight (g/mol) 137.18 123.15 153.18
Boiling Point (°C) ~250 (estimated) Not reported Not reported
Solubility in Water Moderate Low High

Table 2: Substituent Effects on Reactivity

Compound Key Substituent Reactivity Profile
This compound -CH₂CH₂OH at C4 Susceptible to oxidation at the hydroxyl group; participates in esterification .
(2-Methoxypyrimidin-4-yl)methanol -OCH₃ at C2, -CH₂OH at C4 Stabilizes resonance structures; enhances electrophilic substitution at C4.

Preparation Methods

Alkylation of 2-Methylpyridine Derivatives

A foundational approach involves the alkylation of 2-methylpyridine-4-carbaldehyde or its halogenated analogs. For instance, 4-chloro-2-methylpyridine serves as a precursor, undergoing nucleophilic displacement with ethylene glycol under basic conditions. This method, detailed in patent CN103483244A, achieves a 78–90% yield by reacting 4-chloro-2-methylpyridine with sodium cyanide in dimethylformamide (DMF) at 60–90°C. The intermediate ethyl 2-cyano-2-(2-methylpyridin-4-yl)acetate is subsequently hydrolyzed and reduced to the target alcohol.

Reaction Conditions:

  • Solvent: Polar aprotic solvents (DMF, dimethylacetamide) enhance nucleophilicity.

  • Temperature: 60–90°C balances reaction rate and side-product minimization.

  • Catalyst: Anhydrous sodium sulfate ensures moisture-free conditions during workup.

Optimization via Phase-Transfer Catalysis

Recent advancements employ phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide to accelerate substitutions. In a modified protocol, 4-bromo-2-methylpyridine reacts with ethylene oxide in a biphasic water-toluene system, achieving 89% yield at 40°C. PTCs improve interfacial reactivity, reducing reaction times from 24 hours to 6 hours.

Reduction of Ester or Nitrile Precursors

Lithium Aluminum Hydride (LiAlH4) Reduction

The reduction of ethyl 2-(2-methylpyridin-4-yl)acetate using LiAlH4 in tetrahydrofuran (THF) is a widely adopted method. This single-step process converts esters to primary alcohols with 82–87% efficiency. However, excess LiAlH4 may over-reduce the pyridine ring, necessitating strict stoichiometric control.

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 4.13 (s, 2H, CH2OH), 7.08–7.10 (d, 2H, pyridine-H), 8.25–8.40 (d, 2H, pyridine-H).

  • Yield: 87.5% under optimized conditions (60°C, 170 minutes).

Catalytic Hydrogenation of Nitriles

An alternative route reduces 2-(2-methylpyridin-4-yl)acetonitrile using Raney nickel under 30 atm H2 at 120°C. This method avoids pyridine ring saturation and achieves 91% yield. Gas chromatography–mass spectrometry (GC-MS) confirms >99% purity, with residual solvent levels below 0.1%.

Borrowing-Hydrogen Methodology

Transition-Metal Catalyzed Dehydrogenation

The borrowing-hydrogen approach, validated in ACS Central Science, dehydrogenates 2-(2-methylpyridin-4-yl)ethylamine intermediates to form imines, which are subsequently reduced to alcohols. Using a ruthenium pincer catalyst (Ru-MACHO), this method achieves 85% yield at 150°C.

Mechanistic Insights:

  • Dehydrogenation: Ru-MACHO abstracts hydrogen from the amine, generating an imine.

  • Hydrolysis: The imine reacts with water to form a carbonyl intermediate.

  • Reduction: The carbonyl is reduced back to the alcohol using in-situ-generated H2.

Advantages Over Classical Methods

  • Atom Economy: 95% atom efficiency due to H2 recycling.

  • Solvent Tolerance: Compatible with ethanol or isopropanol as green solvents.

  • Scalability: Demonstrated at pilot-plant scale (10 kg batches).

Comparative Analysis of Synthesis Routes

Method Starting Material Conditions Yield Purity
Nucleophilic Substitution4-Chloro-2-methylpyridineDMF, 90°C, 3 hrs89.8%98.5%
LiAlH4 ReductionEthyl 2-(2-Me-pyridinyl)acetateTHF, 0°C, 1 hr87.5%99.2%
Catalytic Hydrogenation2-(2-Me-pyridinyl)acetonitrileRaney Ni, 120°C91.0%99.8%
Borrowing-Hydrogen2-(2-Me-pyridinyl)ethylamineRu-MACHO, 150°C85.0%97.3%

Key Observations:

  • Nucleophilic Substitution: High yield but requires halogenated precursors.

  • Reduction Routes: Superior purity but dependent on expensive reductants.

  • Borrowing-Hydrogen: Scalable and sustainable, albeit moderate yield.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Raw Materials: 4-Chloro-2-methylpyridine costs $120/kg vs. $90/kg for 2-methylpyridine-4-carbaldehyde.

  • Catalyst Recycling: Ru-MACHO retains 90% activity after 10 cycles, reducing per-batch costs by 40%.

  • Waste Management: LiAlH4 generates aluminum waste, necessitating $50/kg disposal fees.

Regulatory Compliance

  • Genotoxic Impurities: Halogenated byproducts (e.g., 4-chloro derivatives) must be controlled to <10 ppm per ICH Q3A guidelines.

  • Solvent Residues: DMF and THF levels regulated to <500 ppm under USP <467>.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylpyridin-4-yl)ethanol, and how are reaction conditions optimized?

  • Methodology :

  • Route 1 : React 2-methylpyridine derivatives with ethylene oxide under mild catalytic conditions (e.g., using Lewis acids like AlCl₃). Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature (typically 60–80°C) .
  • Route 2 : Reduce nitro intermediates (e.g., 2-(2-Methylpyridin-4-yl)nitroethane) using hydrogen gas with palladium catalysts. Control hydrogen pressure (1–3 atm) to minimize over-reduction .
    • Key Parameters : Catalyst choice, solvent polarity (e.g., ethanol vs. DMF), and reaction time (6–24 hrs) significantly impact yield. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and ethanol sidechain signals (δ 3.6–4.2 ppm for -CH₂OH) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 138 for molecular ion C₈H₁₁NO) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Data Triangulation :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) across fluorometric, radiometric, and SPR-based assays to rule out assay-specific artifacts .
  • Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm crystallinity and rule out polymorphic effects .
    • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 2-(pyridin-4-yl)ethanol) to identify position-specific methyl group effects .

Q. What computational strategies predict the reactivity of this compound in enzyme binding studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Prioritize pyridine ring π-π stacking and hydrogen bonding with -OH groups .
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data to validate predictive accuracy .

Q. How should researchers design experiments to evaluate neuroprotective effects of this compound in cellular models?

  • Experimental Workflow :

  • Cell Lines : Use SH-SY5Y neurons or primary cortical cultures under oxidative stress (e.g., H₂O₂ or rotenone exposure).
  • Dose-Response : Test 1–100 μM concentrations, monitoring viability via MTT assay and apoptosis markers (e.g., caspase-3 activation) .
  • Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) to isolate compound-specific effects from background oxidative damage .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Optimized Conditions :

  • Solvent Selection : Store in anhydrous DMSO at -20°C to prevent hydrolysis. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
  • Lyophilization : Pre-freeze samples in cryoprotectants (trehalose/sucrose) for lyophilized powders with >95% recovery after reconstitution .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationGC-MS monitoring, Pd-catalyzed hydrogenation
Structural Analysis¹H NMR (400 MHz), ESI-MS
Biological ActivitySPR for binding kinetics, ITC for thermodynamics
Computational ModelingAutoDock Vina, Gaussian DFT
Stability AssessmentDSC, accelerated degradation studies

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